Synthetic Accessibility via Methyl Ester Hydrolysis
4-(2-Methoxyphenoxy)benzoic acid can be synthesized from its methyl ester precursor (methyl 4-(2-methoxyphenoxy)benzoate, CAS 101093-91-8) via LiOH-mediated hydrolysis in aqueous THF, achieving a 93% isolated yield [1]. This established one-step saponification route provides a well-characterized entry point for researchers requiring the free carboxylic acid. The availability of the methyl ester precursor as a commercially cataloged compound supports accessible procurement of starting materials.
| Evidence Dimension | Synthetic yield from ester precursor |
|---|---|
| Target Compound Data | 93% yield |
| Comparator Or Baseline | Methyl ester precursor (methyl 4-(2-methoxyphenoxy)benzoate) |
| Quantified Difference | 93% yield from ester; quantitative conversion data not available for alternative routes |
| Conditions | LiOH, THF/H2O, room temperature, 3.0 h reaction time |
Why This Matters
A documented high-yield synthetic route using commercially available precursors reduces process development risk and enables reliable procurement planning for multi-step syntheses where the free acid is required as an intermediate.
- [1] Molaid. 4-(2-Methoxyphenoxy)benzoic acid, MS_217446: Synthesis route from methyl 4-(2-methoxyphenoxy)benzoate with 93% yield. View Source
